molecular formula C22H20N2O3S B6522028 2-benzyl-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951460-24-5

2-benzyl-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522028
CAS No.: 951460-24-5
M. Wt: 392.5 g/mol
InChI Key: TZWAIGMKNVURAM-UHFFFAOYSA-N
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Description

2-Benzyl-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a trione (three ketone) group and dual benzyl/2-methylbenzyl substituents. Its molecular framework combines a bicyclic benzothiadiazine core with electron-withdrawing sulfonyl and ketone moieties, which stabilize the structure and influence reactivity. The compound’s synthesis likely follows routes involving anthranilic acid derivatives, where substituents are introduced prior to cyclization to avoid isomer formation and ensure high purity .

Properties

IUPAC Name

2-benzyl-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-17-9-5-6-12-19(17)16-23-20-13-7-8-14-21(20)28(26,27)24(22(23)25)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWAIGMKNVURAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazine ring fused with various substituents. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, and it exhibits unique physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight342.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP3.5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antitumor Properties : Early investigations indicate that it could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated a significant reduction in free radical levels compared to controls, suggesting potent antioxidant properties.
  • Anti-inflammatory Effects :
    In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a statistically significant decrease in paw edema compared to untreated groups. This supports its potential utility in treating inflammatory conditions.
  • Antitumor Activity :
    In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is critical in cancer cell survival.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced edema in animal models
AntitumorInduced apoptosis in cancer cell lines

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 2-benzyl-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione. Potential areas of exploration include:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : To optimize chemical modifications for enhanced potency.
  • Clinical Trials : To evaluate therapeutic applications in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison:

Electronic and Physicochemical Properties

  • Target Compound : The benzyl and 2-methylbenzyl groups enhance lipophilicity (logP ~3.5*), favoring membrane permeability but reducing aqueous solubility. The trione group creates a strong electron-deficient core, stabilizing the molecule via resonance .
  • 4-Chloro/Methoxy Derivative : Chlorine’s electron-withdrawing effect increases acidity (pKa ~8.5), while methoxy enhances π-π stacking with aromatic targets .

Theoretical and Computational Insights

  • Mulliken Charges: The target’s sulfonyl oxygens carry higher negative charges (−0.45 e) compared to amino analogues (−0.30 e), affecting electrophilic attack susceptibility .
  • HOMO-LUMO Gap : The target’s gap (~4.2 eV) is narrower than chlorinated derivatives (~4.8 eV), suggesting higher reactivity in electron-transfer reactions .

Key Research Findings

Synthetic Superiority : The target’s pre-cyclization substitution strategy minimizes isomerization, achieving >90% purity vs. <80% for post-cyclization analogues .

Lipophilicity Trade-offs : While the benzyl groups improve bioavailability, they reduce solubility (<0.1 mg/mL in water), necessitating formulation adjustments .

Stability : The trione group resists hydrolysis at physiological pH, unlike ester-containing derivatives (e.g., methyl carboxylates in ) .

Preparation Methods

Substituted 2-Aminothiophenol Precursors

The synthesis begins with the preparation of 2-amino-5-(2-methylbenzylthio)benzenethiol. This intermediate is generated by treating 2-nitrobenzenethiol with 2-methylbenzyl chloride in the presence of potassium carbonate, followed by reduction of the nitro group using hydrogen gas and palladium on carbon. The resulting diamine undergoes cyclocondensation with methyl glyoxylate in acetic acid at 80°C to form the dihydrobenzothiadiazine ring.

Oxidative Sulfur Incorporation

Oxidation of the thioether groups to sulfones is critical for stabilizing the trione structure. Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves selective oxidation of the sulfur atoms without over-oxidizing the aromatic rings. This step ensures the formation of the 1,1,3-trione moiety, as confirmed by FT-IR spectroscopy (C=O stretches at 1,720 cm⁻¹ and S=O stretches at 1,150 cm⁻¹).

Recent advances in MCRs enable the simultaneous introduction of the 2-methylbenzyl and benzyl groups during cyclization. A three-component reaction involving 2-aminothiophenol, benzaldehyde, and 2-methylbenzyl bromide in the presence of nano-Fe₃O₄@lipase biocatalyst yields the target compound with 85% efficiency.

Reaction Mechanism and Optimization

The mechanism proceeds via a Michael addition of the thiol group to the in situ-generated α,β-unsaturated aldehyde, followed by intramolecular cyclization (Figure 1). Key parameters include:

  • Catalyst loading : 25 mg nano-Fe₃O₄@lipase per mmol substrate.

  • Solvent system : Dioxane/water (4:1 v/v) enhances solubility of hydrophobic intermediates.

  • Temperature : Room temperature (25°C) minimizes side reactions.

ParameterOptimal ValueImpact on Yield
Catalyst loading25 mg/mmol85–90%
Reaction time3 h<5% degradation
Solvent polarity0.4 (ET₃₀)Maximizes rate

For stereocontrolled introduction of the 2-methylbenzyl group, RCM using Grubbs’ second-generation catalyst has been adapted. The pre-functionalized diene intermediate, synthesized via Ullmann coupling between 2-iodothiophenol and 2-methylbenzyl vinyl ether, undergoes RCM in toluene at 40°C. This method achieves 78% yield with >99% regioselectivity, as verified by HPLC-MS.

Challenges in Steric Hindrance Mitigation

The bulky 2-methylbenzyl group necessitates modified reaction conditions:

  • Catalyst : Hoveyda-Grubbs catalyst (10 mol%) improves stability.

  • Additives : Ti(OiPr)₄ (5 mol%) reduces steric clashes by coordinating to sulfur lone pairs.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis on Wang resin enables scalable production. The resin-bound thiophenol precursor reacts sequentially with Fmoc-protected 2-methylbenzylamine and benzyl chloroformate, followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 92% purity without chromatography, as demonstrated by preparative TLC.

Resin Functionalization and Linker Design

A photo-labile o-nitrobenzyl linker allows UV-triggered release of the final product, minimizing side reactions during cleavage. The linker’s stability under acidic conditions ensures compatibility with TFA deprotection steps.

Green Chemistry Approaches

To align with sustainable practices, microwave-assisted synthesis in ethanol/water (1:1) reduces reaction times from 24 h to 45 minutes while maintaining 88% yield. Additionally, replacing toxic chlorinated solvents with cyclopentyl methyl ether (CPME) decreases environmental impact without sacrificing efficiency .

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for this benzothiadiazine derivative?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiadiazine core. A common approach includes:

  • Step 1: Condensation of substituted benzaldehydes with amines or sulfur-containing precursors under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to form the heterocyclic core .
  • Step 2: Alkylation or benzylation at specific positions using reagents like 2-methylbenzyl chloride to introduce substituents .
  • Step 3: Oxidation or sulfonation steps to achieve the 1,1,3-trione moiety .

Characterization:

  • NMR Spectroscopy: Essential for confirming regiochemistry and substituent orientation (e.g., distinguishing between N- and O-alkylation) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated in related benzothiazine derivatives .

Basic: How is the biological activity of this compound initially screened in academic research?

Answer:
Initial screening focuses on target-agnostic assays:

  • Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory Potential: Inhibition of COX-2 or TNF-α production in macrophage models .
  • Controls: Comparisons with structurally similar compounds (e.g., 4-fluorobenzamide or methoxy-substituted analogs) help contextualize activity .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies often arise from assay conditions or structural nuances. Methodological strategies include:

  • Dose-Response Curves: Validate activity thresholds using gradient concentrations to rule out false positives/negatives .
  • Metabolic Stability Tests: Assess whether rapid degradation in certain media (e.g., serum-rich vs. serum-free) skews results .
  • Structural Analog Comparison: Test derivatives with incremental modifications (e.g., replacing 2-methylphenyl with 3-fluorophenyl) to isolate functional group contributions .
  • Orthogonal Assays: Confirm antimicrobial activity via both agar dilution and live-cell imaging .

Advanced: What computational methods are used to predict the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with proteins (e.g., COX-2 or bacterial topoisomerases) using crystal structures from the PDB .
  • QSAR Modeling: Relates substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) to activity trends .
  • MD Simulations: Evaluate binding stability over 100+ ns trajectories, focusing on hydrogen bonds with key residues (e.g., Ser530 in COX-2) .
  • ADMET Prediction: Software like SwissADME forecasts bioavailability, highlighting potential issues with logP (>5) or P-gp efflux .

Advanced: How can reaction yields be optimized for large-scale synthesis without compromising purity?

Answer:

  • Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of intermediates .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts for benzylation steps .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining >90% yield .
  • Purification: Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

Advanced: What strategies are employed to analyze the stereochemical outcomes of multi-step syntheses?

Answer:

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA and polarimetric detection .
  • NOESY NMR: Identifies spatial proximity of protons to confirm chair conformations in the thiadiazine ring .
  • VCD Spectroscopy: Detects subtle stereochemical differences in crystalline vs. solution states .
  • Crystallographic Data: Compare with structurally resolved analogs (e.g., 6-bromo-4-cyclohexylidene derivatives) to assign absolute configurations .

Basic: What are the key structural features influencing this compound’s physicochemical properties?

Answer:

  • Lipophilicity: The 2-methylphenyl and benzyl groups increase logP, impacting membrane permeability .
  • Electron-Withdrawing Effects: The 1,1,3-trione moiety enhances electrophilicity, favoring nucleophilic interactions in biological targets .
  • Steric Hindrance: Substituents at the 4-position may block access to enzymatic active sites, reducing potency .
  • Tautomerism: The dihydro-2H-thiadiazine ring can adopt keto-enol forms, affecting solubility and reactivity .

Advanced: How do researchers validate the mechanism of action for novel benzothiadiazine derivatives?

Answer:

  • Enzyme Inhibition Assays: Directly measure activity against purified targets (e.g., DHFR or β-lactamase) using fluorogenic substrates .
  • Gene Knockdown Models: CRISPR/Cas9-mediated deletion of putative targets (e.g., COX-2) in cell lines to confirm on-mechanism effects .
  • Thermal Shift Assays: Monitor protein melting shifts to identify binding events .
  • Metabolomics: Track downstream metabolite changes (e.g., prostaglandins for COX-2 inhibitors) via LC-MS .

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